REACTION_CXSMILES
|
[C:1]([C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:2] |f:1.2|
|
Name
|
3-Acetyl-isoquinoline
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1N=CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
one
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
388 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between 1×100 ml 1N sodium hydroxide and 3×25 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
are concentrated in vacuo to a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 60 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 40% acetone/hexane
|
Type
|
CUSTOM
|
Details
|
while collecting 9 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1N=CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |